molecular formula C10H14INO2S B8186372 (5-Iodo-thiophen-2-ylmethyl)-carbamic acid tert-butyl ester

(5-Iodo-thiophen-2-ylmethyl)-carbamic acid tert-butyl ester

Cat. No.: B8186372
M. Wt: 339.20 g/mol
InChI Key: QVFYYKCAFWRUPS-UHFFFAOYSA-N
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Description

(5-Iodo-thiophen-2-ylmethyl)-carbamic acid tert-butyl ester is a heterocyclic organic compound featuring a thiophene ring substituted with an iodine atom at the 5-position. The molecule is further functionalized with a carbamic acid tert-butyl ester group attached to the methylene bridge at the 2-position of the thiophene ring. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for Suzuki-Miyaura cross-coupling reactions due to the iodine substituent’s reactivity .

The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective functionalization in multi-step syntheses. The iodine atom enhances the compound’s utility in palladium-catalyzed coupling reactions, which are pivotal in constructing complex aromatic systems.

Properties

IUPAC Name

tert-butyl N-[(5-iodothiophen-2-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14INO2S/c1-10(2,3)14-9(13)12-6-7-4-5-8(11)15-7/h4-5H,6H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFYYKCAFWRUPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(S1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14INO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives, including (5-Iodo-thiophen-2-ylmethyl)-carbamic acid tert-butyl ester, often involves large-scale chemical reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The choice of solvents, catalysts, and reaction conditions is optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(5-Iodo-thiophen-2-ylmethyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom or other functional groups.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophene derivatives.

Scientific Research Applications

(5-Iodo-thiophen-2-ylmethyl)-carbamic acid tert-butyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Iodo-thiophen-2-ylmethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The iodine atom and carbamic acid tert-butyl ester group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

(a) 4-Fluoro-3-((piperidin-4-yl-benzyl)-carbamic Acid Tert-Butyl Ester

  • Structure : Contains a benzene ring substituted with fluorine and a piperidine-linked benzyl group.
  • Synthesis : Prepared via Suzuki coupling using a fluorinated boronic acid intermediate, followed by hydrogenation .
  • Reactivity : The fluorine atom directs electrophilic substitution, whereas the Boc group allows for selective deprotection. Lacks the iodine-mediated cross-coupling versatility seen in the thiophene derivative.

(b) (2-Amino-benzyl)-carbamic Acid Tert-Butyl Ester

  • Structure : Benzene ring with a primary amine group protected by a Boc moiety.
  • Applications : Widely used in peptide synthesis and as a building block for kinase inhibitors. Lacks the heterocyclic thiophene ring and iodine substituent, limiting its utility in metal-catalyzed reactions .

(c) 5-Iodo-3,6-dihydro-2H-pyridine-1-carboxylic Acid Tert-Butyl Ester

  • Structure : Partially saturated pyridine ring with iodine and Boc groups.
  • Physicochemical Properties: Molecular formula C10H16INO2 (molar mass 309.14 g/mol) .

(d) [5-(3-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic Acid Tert-Butyl Ester

  • Structure : Oxadiazole ring fused with a tert-butylphenyl group and Boc-protected amine.
  • Molecular Formula : C18H25N3O3 (molar mass 331.41 g/mol) .
  • Reactivity : The oxadiazole ring enhances metabolic stability in drug candidates but lacks the iodine atom’s cross-coupling utility.

Comparative Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups
(5-Iodo-thiophen-2-ylmethyl)-carbamic acid t-Bu ester C10H15INOS 324.20 (estimated) Thiophene, Iodo, Boc
5-Iodo-3,6-dihydro-2H-pyridine-1-carboxylic acid t-Bu ester C10H16INO2 309.14 Pyridine, Iodo, Boc
[5-(3-tert-Butyl-phenyl)-oxadiazol-2-ylmethyl]-carbamic acid t-Bu ester C18H25N3O3 331.41 Oxadiazole, Boc, tert-butylphenyl

Biological Activity

(5-Iodo-thiophen-2-ylmethyl)-carbamic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with an iodine atom and a carbamic acid tert-butyl ester group. This unique structure contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound primarily involves:

  • Halogen Bonding: The iodine atom can participate in halogen bonding, influencing the compound's binding affinity to various biological targets.
  • Hydrolysis: The ester group can undergo hydrolysis, releasing the active carbamic acid derivative that may interact with enzymes or receptors in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity: Preliminary studies suggest potential cytotoxic effects against cancer cell lines.
  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Immunomodulatory Effects: The compound has shown promise in modulating immune responses.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerCytotoxic effects on cancer cell lines
Enzyme InhibitionInhibition of metabolic enzymes
ImmunomodulationModulation of immune cell activity

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant cell death at concentrations above 50 µM, suggesting its potential as a lead compound for anticancer drug development.

Case Study 2: Enzyme Inhibition

In another investigation, the compound was tested for its ability to inhibit a specific enzyme involved in the inflammatory pathway. Results demonstrated an IC50 value of 30 µM, indicating effective inhibition that could lead to therapeutic applications in treating inflammatory diseases.

Research Findings

Several studies have explored the synthesis and biological evaluation of this compound:

  • Synthesis Methodologies: Various synthetic routes have been developed to produce this compound efficiently, highlighting its versatility as a building block in organic synthesis.
  • Biological Evaluations: Comprehensive evaluations have been conducted to assess its safety profile and efficacy, revealing promising results that warrant further exploration.

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